An In-depth Technical Guide to the Exact Mass and Molecular Weight of 9-benzyl-2-chloro-6-methyl-9H-purine
An In-depth Technical Guide to the Exact Mass and Molecular Weight of 9-benzyl-2-chloro-6-methyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of two fundamental, yet often conflated, chemical properties of the purine derivative 9-benzyl-2-chloro-6-methyl-9H-purine: its exact mass and molecular weight. Understanding the distinction and the methods for their determination is critical for accurate compound identification, structural elucidation, and quantitative analysis in drug discovery and development.
Differentiating Core Concepts: Exact Mass vs. Molecular Weight
In the realm of chemical analysis, precision is paramount. The terms "exact mass" and "molecular weight" are used to describe the mass of a molecule, but they are not interchangeable. Their distinction lies in the isotopic composition of the constituent atoms.
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Molecular Weight (or Average Molecular Mass): This is a weighted average of the masses of all naturally occurring isotopic variants of a molecule.[1] The calculation uses the standard atomic weight of each element, which is itself a weighted average based on the natural abundance of its isotopes on Earth. Molecular weight is typically expressed in grams per mole ( g/mol ). For a given compound like 9-benzyl-2-chloro-6-methyl-9H-purine, this value is a constant used in stoichiometric calculations for bulk quantities.
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Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant naturally occurring isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl).[2] It is the mass of a single, specific isotopic combination. High-resolution mass spectrometers are capable of measuring the mass of individual ions, making exact mass the relevant value in such analyses.[3] This value is expressed in atomic mass units (amu) or Daltons (Da).
The key difference is that molecular weight is an average over a population of molecules, while exact mass refers to a single, specific isotopic configuration.[2][4] For small molecules, the numerical difference may be slight, but for high-accuracy applications like metabolite identification or impurity profiling, it is a critical distinction.[2]
Physicochemical Properties of 9-benzyl-2-chloro-6-methyl-9H-purine
The foundational data for this purine derivative are summarized below. These calculated values are essential for both theoretical and practical applications.
| Property | Value | Unit |
| Molecular Formula | C₁₃H₁₁ClN₄ | - |
| Molecular Weight | 258.71 | g/mol |
| Exact (Monoisotopic) Mass | 258.0672 | Da |
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Molecular Weight Calculation: Based on the standard atomic weights (C: 12.011, H: 1.008, Cl: 35.453, N: 14.007).
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Exact Mass Calculation: Based on the masses of the most abundant isotopes (¹²C: 12.000000, ¹H: 1.007825, ³⁵Cl: 34.968853, ¹⁴N: 14.003074).
Experimental Determination of Exact Mass via High-Resolution Mass Spectrometry (HRMS)
The definitive technique for determining the exact mass of a small molecule is High-Resolution Mass Spectrometry (HRMS), often coupled with a separation technique like Liquid Chromatography (LC). The causality behind this choice is the instrument's ability to resolve ions with very small mass differences, providing the accuracy needed to confirm an elemental composition.
Protocol: LC-HRMS Analysis
This protocol outlines a self-validating system for the accurate mass determination of 9-benzyl-2-chloro-6-methyl-9H-purine.
A. Sample and Standard Preparation
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Stock Solution: Accurately weigh ~1 mg of 9-benzyl-2-chloro-6-methyl-9H-purine and dissolve it in 1 mL of a suitable solvent (e.g., LC-MS grade acetonitrile or methanol) to create a 1 mg/mL stock solution.
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Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL. The use of formic acid is crucial as it aids in the protonation of the analyte, which is necessary for positive mode electrospray ionization.[5]
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System Suitability: Prepare a solution of a known calibration compound with a mass close to the analyte to ensure mass accuracy of the instrument.
B. Instrumentation and Method Parameters
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LC System: A standard UHPLC system is used for sample introduction.
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Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: A suitable gradient to elute the compound with a sharp peak shape.
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Injection Volume: 1-5 µL.
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HRMS System: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Positive. Purine derivatives, containing multiple nitrogen atoms, are readily protonated and are well-suited for ESI in positive mode.[6][7]
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Mass Range: 100-500 m/z.
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Resolution: Set to >60,000 to ensure sufficient mass accuracy for distinguishing between isobars.
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Data Acquisition: Full scan mode.
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C. Data Analysis
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Extraction: Extract the ion chromatogram for the theoretical protonated exact mass ([M+H]⁺) of the analyte, which is 259.0750 Da (258.0672 + 1.0078).
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Mass Verification: Determine the measured mass from the apex of the chromatographic peak in the mass spectrum.
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Error Calculation: Calculate the mass error in parts-per-million (ppm) using the formula: ppm error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6 A mass error of <5 ppm is considered definitive evidence of the elemental composition.
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Isotopic Pattern Analysis: Confirm the presence and relative abundance of the M+2 isotope peak, which arises from the natural abundance of ³⁷Cl. The characteristic ~3:1 ratio of the M to M+2 peak is a strong indicator of the presence of a single chlorine atom.
Workflow Visualization
Caption: Workflow for exact mass determination by LC-HRMS.
Understanding Molecular Weight in Practice
For a discrete small molecule like 9-benzyl-2-chloro-6-methyl-9H-purine, the molecular weight is almost exclusively a calculated value derived from its confirmed molecular formula. Unlike for polymers, experimental techniques to measure the average molecular weight of a small molecule are not typically performed.
However, the concept of average mass is visualized in the mass spectrum through the isotopic distribution. While the most intense peak (the monoisotopic peak) corresponds to the exact mass, smaller peaks at higher masses (M+1, M+2, etc.) are also present.
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M+1 Peak: Primarily due to the natural abundance of ¹³C (~1.1%). For a molecule with 13 carbon atoms, a discernible M+1 peak is expected.
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M+2 Peak: Dominated by the presence of the ³⁷Cl isotope (~24.2% natural abundance relative to ³⁵Cl). This results in a significant peak at approximately 2 Da higher than the monoisotopic peak, with an intensity about one-third of the M peak. This pattern is a hallmark signature for monochlorinated compounds.
Logical Relationship Diagram
Caption: Relationship between Mass Concepts and Applications.
References
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9-benzyl-2-chloro-6-methyl-9H-purine . Chemical Synthesis Database. [Link]
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What is the Difference Between Exact Mass and Molecular Weight . Pediaa.com. [Link]
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Calculating Exact Masses . Mass Spectrometry Facility, University of Missouri. [Link]
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Structural Categorization of Adenine, Guanine, and Xanthine Derivatives Using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry . National Center for Biotechnology Information. [Link]
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Do you use exact mass or molecular weight when calculating ions in LCMS . Reddit. [Link]
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Exact Molecular Mass versus Molecular Weight . Organic Chemistry at CU Boulder. [Link]
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Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds . ResearchGate. [Link]
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- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 3. reddit.com [reddit.com]
- 4. differencebetween.com [differencebetween.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural Categorization of Adenine, Guanine, and Xanthine Derivatives Using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry with 5-Nitrosalicylic Acid and 1,5-Diaminonaphtalene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purines Analysis Service - Creative Proteomics [creative-proteomics.com]
